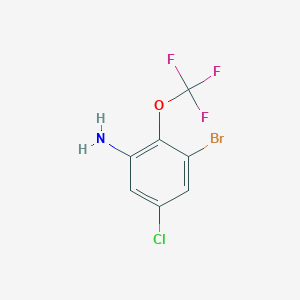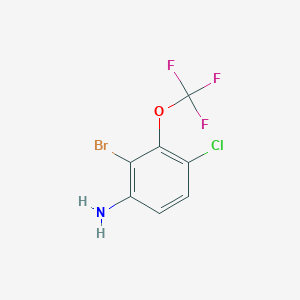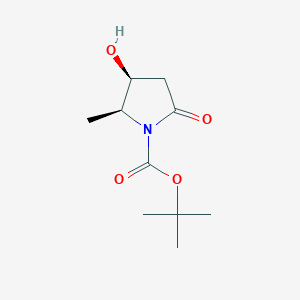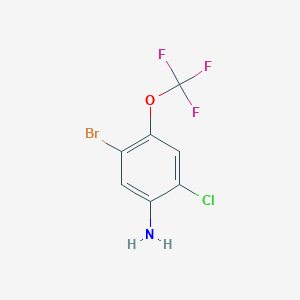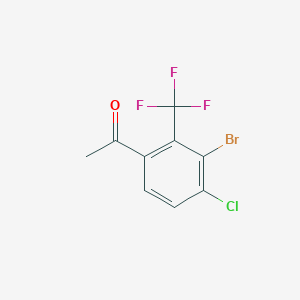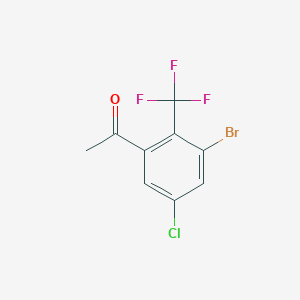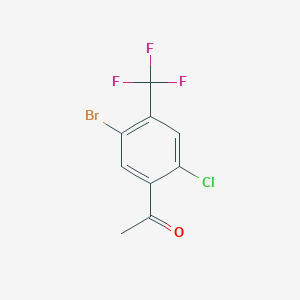
3-Anilino-1-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)prop-2-en-1-one
説明
“3-Anilino-1-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)prop-2-en-1-one” is a complex organic compound. It’s a derivative of quinazolinone and quinazoline, which are important heterocycles in medicinal chemistry . These compounds possess a wide spectrum of biological properties like antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities .
Synthesis Analysis
The synthesis of such compounds often involves complex chemical reactions. For instance, Desai and colleagues reported the synthesis of various 2-(2-chloro-6-methyl(3-quinolyl))3-[2-(4 - chlorophenyl) - 4 -oxo(3-hydroquinazolin-3 - yl)] - 5 -[(aryl)methylene]-1,3-thiazolidin-4-ones . Some derivatives bearing chloro or hydroxy groups on R’ exhibited very good antimicrobial activities .
Molecular Structure Analysis
The molecular structure of “3-Anilino-1-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)prop-2-en-1-one” is complex. It contains several functional groups and exhibits two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms .
Chemical Reactions Analysis
The chemical reactions involving “3-Anilino-1-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)prop-2-en-1-one” can be quite complex. For example, it has been reported that substitution at positions 2 and 3, existence of halogen atom at 6 and 8 positions, and substitution (mainly amine or substituted amine) at 4th position of the quinazolinone ring can improve their antimicrobial activities .
科学的研究の応用
Antioxidant Activity
Chalcones, such as the compound , are known for their antioxidant properties . They can scavenge free radicals and protect against oxidative stress, which is a factor in many chronic diseases . The presence of the pyridin-3-yl and thiazol-5-yl groups may enhance these properties, making this compound a potential candidate for further antioxidant studies.
Anti-inflammatory Applications
The anti-inflammatory potential of chalcones is well-documented. This compound, with its unique heterocyclic structure, has shown potent anti-inflammatory activities both in vitro and in vivo . It could be explored as a therapeutic agent in conditions characterized by inflammation, such as arthritis or asthma.
Antimicrobial Properties
Chalcone derivatives have been studied for their antimicrobial effects. The compound’s ability to inhibit the growth of various microorganisms makes it a valuable asset in the development of new antimicrobial agents, especially in the face of rising antibiotic resistance .
Chemotherapeutic Potential
The structural complexity of chalcones allows them to interact with various biological targets. This compound, with its bioactive moieties, could be investigated for its cytotoxic activities against different cancer cell lines, offering insights into new chemotherapeutic options .
Synthesis of Polycyclic Heterocyclic Compounds
The compound serves as a starting point for synthesizing novel polycyclic heterocyclic compounds. These compounds have immense biological activities and are of great interest in medicinal chemistry for designing drugs with specific pharmacological properties .
Antitumor Effects
Chalcones are recognized for their antitumor effects. The compound , due to its heterocyclic rings and unsaturated carbonyl system, may exhibit significant antitumor activities, warranting further exploration in cancer research .
Pharmacological Synthon
As a chalcone derivative, this compound can act as a synthon for developing new drugs. Its imidazole moiety is particularly interesting, as imidazole-based drugs have a wide range of pharmacological activities, including antibacterial, antifungal, and antiviral effects .
Optical and Electronic Applications
Chalcone derivatives also find applications in material science due to their electronic properties. This compound could be studied for its potential in optical applications, such as in the development of organic light-emitting diodes (OLEDs) or as a component in nonlinear optical materials .
将来の方向性
The future directions for research on “3-Anilino-1-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)prop-2-en-1-one” could involve further exploration of its biological activities and potential applications in medicine. Given its potent inhibitory effects on certain leukemia cell lines , it could be a promising candidate for further development as an anticancer agent.
作用機序
Target of Action
Similar compounds have been known to inhibit the activity of tyrosine kinases . Tyrosine kinases play a crucial role in the modulation of growth factor signaling, thereby influencing processes such as cell growth and differentiation.
Mode of Action
Compounds with similar structures, such as imatinib, bind to an inactive abelson tyrosine kinase domain through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions . This binding inhibits the activity of tyrosine kinases, thereby affecting cell growth and differentiation.
Biochemical Pathways
These pathways are involved in cell cycle regulation, apoptosis, and cell differentiation .
Result of Action
Similar compounds have shown significant anti-angiogenic and dna cleavage activities . Anti-angiogenic activity can inhibit the formation of new blood vessels, thereby limiting tumor growth. DNA cleavage can lead to cell death, providing a potential mechanism for the cytotoxic effects of these compounds.
特性
IUPAC Name |
3-anilino-1-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3OS/c1-13-17(23-18(21-13)14-6-5-10-19-12-14)16(22)9-11-20-15-7-3-2-4-8-15/h2-12,20H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFXYSFWTUQELNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CN=CC=C2)C(=O)C=CNC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,2,2-trifluoroethyl N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}carbamate](/img/structure/B1413517.png)
![1-[4-(Dimethylamino)phenyl]-1,3-dimethylthiourea](/img/structure/B1413518.png)
![2-Cyclobutyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1413520.png)
